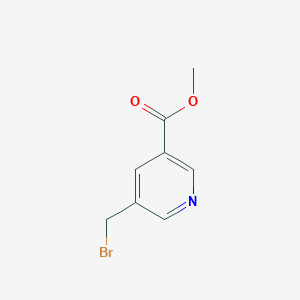

5-(溴甲基)烟酸甲酯

描述

“Methyl 5-(bromomethyl)nicotinate” is a chemical compound with the molecular formula C8H7Br2NO2 . It is also known by other synonyms such as “METHYL 5-BROMO-2-(BROMOMETHYL)NICOTINATE” and "METHYL 5-BROMO-2-(BROMOMETHYL)PYRIDINE-3-CARBOXYLATE" .

Synthesis Analysis

The synthesis of “Methyl 5-(bromomethyl)nicotinate” involves the use of methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), and dibenzoyl peroxide in carbon tetrachloride. The reaction is refluxed for 3 hours, then cooled to room temperature to yield the compound .Molecular Structure Analysis

The molecular structure of “Methyl 5-(bromomethyl)nicotinate” is represented by the InChI string:InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 . The Canonical SMILES representation is COC(=O)C1=C(N=CC(=C1)Br)CBr . Physical And Chemical Properties Analysis

“Methyl 5-(bromomethyl)nicotinate” has a molecular weight of 308.95 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 308.88230 g/mol .科学研究应用

合成和化学应用

氘标记的烟酸合成:使用钯催化的氘解法,由 5-溴烟酸甲酯制备烟酸甲酯-5-2H,产生高产率的氘标记烟酸,该烟酸在光谱研究和元素分析中具有标记应用 (Clark,1976).

烟酸酯的合成:烷基取代的烟酸乙酯由 3-氰基-2(1H)-吡啶酮合成,其中涉及将它们转化为 2-溴-3-氰基吡啶,然后转化为烟酸盐酸盐。该合成突出了溴化烟酸化合物在制造各种烟酸酯中的作用 (Paine,1987).

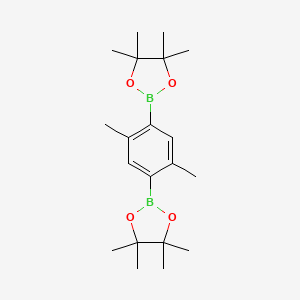

铃木-宫浦交叉偶联反应:5-溴烟酸甲酯的铃木-宫浦交叉偶联反应用于制备 3,5-二取代环 E 类比物甲基假乌头碱。这项研究证明了溴化烟酸在促进复杂有机反应中的效用 (Huang 等,2008).

生物医学研究

皮肤渗透和敏感性皮肤的研究:研究了烟酸甲酯的皮肤渗透,以了解其与敏感性皮肤的相互作用。这项研究提供了对烟酸甲酯(烟酸的衍生物)在皮肤吸收和反应方面的行为的见解,特别是在敏感性皮肤的人群中 (Issachar 等,1998).

NAMPT 抑制剂的预测性生物标记:一项关于烟酸磷酸核糖基转移酶 (NAPRT1) 表达及其在 NAMPT 抑制剂疗效中的作用的研究,提供了烟酸相关化合物在癌症治疗中的应用见解。研究表明,NAPRT1 表达及其通过甲基化进行的调节可以作为 NAMPT 抑制剂治疗的生物标记 (Shames 等,2013).

外周血采集的增强:研究了烟酸甲酯溶液作为改善外周血采集的方法。该应用展示了如何将烟酸甲酯用于医疗程序中以促进采血,特别是对于患有静脉采血恐惧症或无法提供静脉血样的患者 (Zhu 等,2022).

安全和危害

“Methyl 5-(bromomethyl)nicotinate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Methyl 5-(bromomethyl)nicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

It is thought that methyl nicotinate, a related compound, promotes the release of prostaglandin d2 . This action is strictly locally-acting due to its short half-life . It is plausible that Methyl 5-(bromomethyl)nicotinate may have a similar mode of action.

Biochemical Pathways

Methyl nicotinate is known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This suggests that Methyl 5-(bromomethyl)nicotinate may also influence vasodilation pathways.

Result of Action

Based on the known effects of methyl nicotinate, it is plausible that methyl 5-(bromomethyl)nicotinate may also provide temporary relief of aches and pains in muscles, tendons, and joints .

属性

IUPAC Name |

methyl 5-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZXIAKNBQNDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565663 | |

| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877624-38-9 | |

| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Pyridin-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1354844.png)

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)

![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)